molecular formula C12H12BrClN2 B1483652 4-bromo-1-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole CAS No. 2098044-29-0

4-bromo-1-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole

Cat. No.: B1483652
CAS No.: 2098044-29-0
M. Wt: 299.59 g/mol
InChI Key: MACTXRPYSBNVLO-UHFFFAOYSA-N
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Description

4-bromo-1-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole is a useful research compound. Its molecular formula is C12H12BrClN2 and its molecular weight is 299.59 g/mol. The purity is usually 95%.
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Mechanism of Action

The presence of a bromine atom and a chloroethyl group in the compound could potentially enhance its reactivity, allowing it to interact with various biological targets. The exact mode of action would depend on the specific targets it interacts with .

As for the pharmacokinetics, the compound’s absorption, distribution, metabolism, and excretion (ADME) properties would be influenced by factors such as its lipophilicity, molecular size, and the presence of functional groups. For instance, the bromine atom might increase the compound’s lipophilicity, potentially enhancing its ability to cross cell membranes .

The compound’s action could also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances that could interact with the compound. For example, the compound’s stability could be affected by exposure to light or heat .

Biochemical Analysis

Biochemical Properties

4-Bromo-1-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit liver alcohol dehydrogenase, an enzyme involved in the metabolism of alcohols . Additionally, it may interact with other biomolecules, such as nucleic acids and lipids, affecting their structure and function. The nature of these interactions can vary, ranging from covalent bonding to non-covalent interactions like hydrogen bonding and van der Waals forces.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the inhibition of enzyme activity. For instance, this compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalysis . Additionally, it may interact with transcription factors, modulating their ability to regulate gene expression. These interactions can lead to changes in the levels of specific proteins, ultimately affecting cellular function.

Properties

IUPAC Name

4-bromo-1-(2-chloroethyl)-5-methyl-3-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrClN2/c1-9-11(13)12(15-16(9)8-7-14)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACTXRPYSBNVLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCCl)C2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.